molecular formula C11H14BrNO2 B3043420 3-Bromophenyl Diethylcarbamate CAS No. 863870-72-8

3-Bromophenyl Diethylcarbamate

Cat. No.: B3043420
CAS No.: 863870-72-8
M. Wt: 272.14 g/mol
InChI Key: HJIRWRKJRSHXBT-UHFFFAOYSA-N
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Description

3-Bromophenyl Diethylcarbamate is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a derivative of carbamic acid, where the hydrogen atom is replaced by a 3-bromophenyl group and the nitrogen atom is substituted with two ethyl groups. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl Diethylcarbamate typically involves the reaction of 3-bromophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

3-Bromophenol+Diethylcarbamoyl Chloride3-Bromophenyl Diethylcarbamate+HCl\text{3-Bromophenol} + \text{Diethylcarbamoyl Chloride} \rightarrow \text{this compound} + \text{HCl} 3-Bromophenol+Diethylcarbamoyl Chloride→3-Bromophenyl Diethylcarbamate+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally follows the same principles as laboratory synthesis but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenyl Diethylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-bromophenol and diethylamine.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted phenyl carbamates.

    Hydrolysis: Products include 3-bromophenol and diethylamine.

    Oxidation: Products include quinones and other oxidized phenyl derivatives.

Scientific Research Applications

3-Bromophenyl Diethylcarbamate has several applications in scientific research:

    Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: Used in studies to understand the interactions of carbamate compounds with biological systems.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromophenyl Diethylcarbamate involves its interaction with biological molecules through its carbamate group. The compound can inhibit enzymes by carbamoylation of active site residues, thereby affecting the enzyme’s activity. This mechanism is similar to other carbamate compounds that act as enzyme inhibitors.

Comparison with Similar Compounds

    Phenyl Diethylcarbamate: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.

    3-Chlorophenyl Diethylcarbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    3-Fluorophenyl Diethylcarbamate: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: 3-Bromophenyl Diethylcarbamate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and may impart distinct biological activities compared to its analogs.

Properties

IUPAC Name

(3-bromophenyl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIRWRKJRSHXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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